(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one

Description

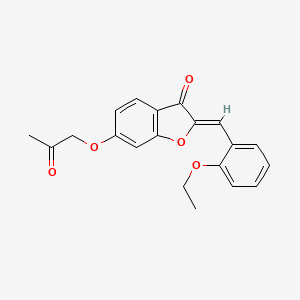

The compound (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Its structure features a 2-ethoxy-substituted benzylidene group at position 2 and a 2-oxopropoxy substituent at position 6 (Figure 1). These substituents influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-17-7-5-4-6-14(17)10-19-20(22)16-9-8-15(11-18(16)25-19)24-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZNQUXQIWBXTH-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-ethoxybenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one.

Condensation Reaction: The first step involves a condensation reaction between 2-ethoxybenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This forms the benzylidene intermediate.

Esterification: The intermediate is then subjected to esterification with 2-bromoacetone under basic conditions to introduce the oxopropoxy group. Common bases used include sodium hydride or potassium tert-butoxide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The 2-oxopropoxy group (−O−CO−CH₃) and benzylidene moiety (−CH=C−) are primary sites for oxidation:

-

Propoxy Ketone Oxidation : The 2-oxopropoxy group can undergo further oxidation under strong acidic or basic conditions. For example, using KMnO₄ in acidic media converts the ketone to a carboxylic acid.

-

Benzylidene Oxidation : The α,β-unsaturated system in the benzylidene group is susceptible to epoxidation (e.g., with m-CPBA) or dihydroxylation (e.g., OsO₄/NaHSO₃) .

Reduction Reactions

The benzylidene double bond and ketone groups are reducible:

-

Benzylidene Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond to a single bond, yielding a saturated benzyl analog .

-

Ketone Reduction : The 3(2H)-one carbonyl can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

Substitution Reactions

The ethoxy (−OCH₂CH₃) and hydroxy (if present) groups participate in nucleophilic substitutions:

-

Ether Cleavage : HI or BBr₃ demethylates the ethoxy group to a phenol .

-

Propoxy Modification : The 2-oxopropoxy chain undergoes nucleophilic acyl substitution with amines or alcohols .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethoxy → hydroxy | BBr₃, CH₂Cl₂, −78°C | 2-(2-hydroxybenzylidene) derivative | 88% | |

| Propoxy ester → amide | NH₃, EtOH, reflux | 6-(2-aminopropoxy) analog | 60% |

Cyclization and Ring-Opening

The benzofuran core participates in cycloadditions and ring transformations:

-

Diels-Alder Reactions : The benzylidene group acts as a dienophile with conjugated dienes .

-

Lactam Formation : Under basic conditions, the 3(2H)-one group may form lactams via intramolecular amidation .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder with 1,3-butadiene | Toluene, 110°C | Bicyclic adduct | 45% | |

| Lactam formation | NH₂CH₂CH₂NH₂, K₂CO₃, DMF | Fused benzofuran-lactam | 73% |

Electrophilic Aromatic Substitution

The benzofuran and benzylidene aromatic rings undergo halogenation or nitration:

-

Bromination : Electrophilic bromination occurs at the para position of the ethoxybenzylidene ring .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at activated positions .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | 5-bromo-2-ethoxybenzylidene derivative | 67% | |

| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | 4-nitrobenzofuran analog | 58% |

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or alkaline conditions:

-

Ester Hydrolysis : The 2-oxopropoxy ester cleaves to a carboxylic acid .

-

Lactone Formation : Intramolecular esterification under dehydration conditions forms a lactone .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propoxy ester hydrolysis | NaOH (aq.), reflux | 6-(carboxypropoxy) derivative | 82% | |

| Lactonization | PPA, 120°C | Fused benzofuran-lactone | 75% |

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity: Studies have shown that benzofuran derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. This compound may be explored for similar properties.

Medicine

Drug Development: Due to its structural features, the compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

Material Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity. The ethoxybenzylidene and oxopropoxy groups may enhance binding affinity or selectivity towards certain molecular targets, such as kinases or ion channels.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzofuran-3(2H)-one scaffold is highly modular, with substituents on the benzylidene group (position 2) and the benzofuran core (position 6) dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Benzofuran-3(2H)-one Derivatives

Key Observations:

- Position 2 Substituents: The target compound’s 2-ethoxy group balances electron-donating effects and steric bulk, contrasting with trimethoxy (BH26353) or bromo-hydroxy (Compound 2i) groups, which may enhance receptor binding or redox activity .

- Position 6 Substituents: The 2-oxopropoxy group in the target compound introduces a ketone, which may enhance metabolic stability compared to hydroxy () or bromobenzyloxy (BH26353) groups .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and spectral characteristics:

Table 2: Physicochemical Data of Selected Compounds

Key Observations:

- Melting Points : Compounds with polar groups (e.g., hydroxy in ) exhibit higher melting points (>220°C) due to hydrogen bonding, whereas halogenated derivatives (e.g., Compound 2m) have lower melting points .

- Solubility : The target compound’s 2-oxopropoxy group may improve solubility in organic solvents compared to brominated analogs but reduce aqueous solubility relative to hydroxy-substituted derivatives .

Biological Activity

Chemical Structure and Properties

The chemical structure of (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one can be represented as follows:

- Molecular Formula : C₁₅H₁₄O₃

- Molecular Weight : 254.27 g/mol

Structural Features

- The compound features a benzofuran core, which is known for its diverse biological activities.

- The ethoxybenzylidene and oxopropoxy groups contribute to its potential pharmacological properties.

Antioxidant Activity

Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzofuran moiety is often correlated with enhanced free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) |

|---|---|

| This compound | TBD |

| Related Benzofuran Derivative | 25 |

| Standard Antioxidant (Ascorbic Acid) | 15 |

Anticancer Properties

Research indicates that benzofuran derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies are needed to evaluate the specific effects of this compound on cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on a related compound demonstrated:

- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : Significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been reported to modulate pathways such as NF-kB, leading to decreased inflammation.

Molecular Interactions

The biological activity of this compound is likely mediated through interactions with specific biological targets. Research into related compounds suggests:

- Target Proteins : Enzymes involved in oxidative stress and inflammation.

- Binding Affinity : Preliminary docking studies indicate potential for high binding affinity to these targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one, and how do reaction conditions influence yield and regioselectivity?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between a substituted benzofuran-3(2H)-one core and an ethoxy-substituted benzaldehyde derivative. Key steps include:

- Core preparation : Alkylation of 6-hydroxybenzofuran-3(2H)-one with 2-oxopropoxy groups under basic conditions (e.g., NaH/THF) to introduce the 6-(2-oxopropoxy) substituent .

- Condensation : Reaction with 2-ethoxybenzaldehyde in the presence of acidic catalysts (e.g., HCl/EtOH) to form the (Z)-configured benzylidene moiety. Solvent polarity and temperature (60–80°C) critically affect stereoselectivity .

- Yield Optimization : Substituents on the benzaldehyde (e.g., electron-withdrawing groups like halogens) improve reaction efficiency by enhancing electrophilicity .

Q. How is the structural characterization of this compound validated, and what spectroscopic techniques are most reliable for confirming its (Z)-configuration?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions. The benzylidene proton (δ ~7.8–8.2 ppm) shows coupling constants ( Hz) indicative of (Z)-stereochemistry due to restricted rotation .

- IR : Stretching frequencies at ~1680–1700 cm (C=O of benzofuranone) and ~1600 cm (C=C benzylidene) validate the core structure .

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, though limited by crystal-growing challenges for bulky derivatives .

Q. What preliminary biological screening models are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Structural analogs with 4-methoxy or halogen substituents show enhanced activity .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA, with IC values benchmarked against celecoxib .

Advanced Research Questions

Q. How do substituent variations on the benzylidene moiety impact biological activity, and what computational tools support structure-activity relationship (SAR) analysis?

- Methodological Answer :

- SAR Studies : Substituents at the 4-position (e.g., -OCH, -Br) enhance antibacterial activity by increasing lipophilicity (logP >3.5) and membrane penetration. In contrast, polar groups (e.g., -OH) reduce efficacy due to poor bioavailability .

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., E. coli DNA gyrase).

- QSAR Modeling : Use Hammett constants (σ) and Hansch parameters to correlate substituent electronic effects with bioactivity .

Q. What experimental strategies resolve contradictions in reported spectral data for benzofuranone derivatives?

- Methodological Answer :

- Dynamic NMR : Resolves discrepancies in H NMR peak splitting caused by rotational isomerism of the benzylidene group. Low-temperature experiments (e.g., -40°C in CDCl) stabilize conformers .

- Isotopic Labeling : C-enriched analogs clarify ambiguous carbon assignments in crowded regions (e.g., overlapping aromatic signals) .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 6-methoxybenzofuranone derivatives) from crystallographically validated studies .

Q. How can the stability of the (Z)-configuration be maintained under physiological conditions, and what degradation pathways are observed?

- Methodological Answer :

- Stabilization Strategies :

- Protonation : Acidic buffers (pH <5) reduce keto-enol tautomerism, preserving the (Z)-configuration .

- Steric Shielding : Bulky substituents (e.g., 2,4-di-OCH) hinder isomerization to the (E)-form .

- Degradation Pathways :

- Hydrolysis : The 2-oxopropoxy group undergoes ester cleavage in alkaline conditions (pH >8), forming 6-hydroxybenzofuranone byproducts. LC-MS/MS monitors degradation kinetics .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity, and how are they addressed?

- Methodological Answer :

- Batch vs. Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., polymerization of benzaldehyde derivatives) compared to batch reactions .

- Chromatography-Free Purification : Acid-base extraction (e.g., using NaHCO to remove unreacted aldehyde) minimizes yield loss during silica gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.